molecular formula C9H9BrClNO B1292757 3-(2-Bromo-4-chlorophenoxy)azetidine CAS No. 954225-69-5

3-(2-Bromo-4-chlorophenoxy)azetidine

Cat. No.: B1292757
CAS No.: 954225-69-5
M. Wt: 262.53 g/mol
InChI Key: PYFRSJNMGBOLPE-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-chlorophenoxy)azetidine is a chemical compound with the molecular formula C9H9BrClNO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine and chlorine atom on the phenoxy ring, making it a halogenated azetidine derivative. The unique structure of this compound imparts specific chemical properties and reactivity, making it of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-chlorophenoxy)azetidine typically involves the reaction of 2-bromo-4-chlorophenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with azetidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the azetidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product. The scalability of the synthesis process is crucial for large-scale production, and process optimization is often conducted to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-chlorophenoxy)azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The azetidine ring can be oxidized to form azetidinones or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the azetidine ring to form amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like dichloromethane or acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon in solvents like ethanol or tetrahydrofuran.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azido, thiol, or amino derivatives of the phenoxy ring.

    Oxidation Products: Azetidinones or other oxidized derivatives.

    Reduction Products: Amines or other reduced derivatives of the azetidine ring.

Scientific Research Applications

3-(2-Bromo-4-chlorophenoxy)azetidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where halogenated azetidines may exhibit beneficial effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-chlorophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The halogen atoms on the phenoxy ring can form halogen bonds with biological macromolecules, influencing their function. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to form covalent bonds with biological targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromo-4-fluorophenoxy)azetidine: Similar structure but with a fluorine atom instead of chlorine.

    3-(2-Chloro-4-bromophenoxy)azetidine: Similar structure but with the positions of bromine and chlorine atoms swapped.

    3-(2-Iodo-4-chlorophenoxy)azetidine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

3-(2-Bromo-4-chlorophenoxy)azetidine is unique due to the specific combination of bromine and chlorine atoms on the phenoxy ring, which imparts distinct chemical properties and reactivity. The presence of both halogens allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

3-(2-bromo-4-chlorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFRSJNMGBOLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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